molecular formula C22H25ClN2O3 B15084942 N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide CAS No. 769149-34-0

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide

Cat. No.: B15084942
CAS No.: 769149-34-0
M. Wt: 400.9 g/mol
InChI Key: DQWDXZUIMNSNSL-ZVHZXABRSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and a cyclohexanecarbohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde: This intermediate is synthesized by reacting 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate.

    Condensation Reaction: The intermediate 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde is then condensed with cyclohexanecarbohydrazide in the presence of an acid catalyst to form the final product, N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzylidene moiety can be reduced to form an alcohol.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-((4-Chlorobenzyl)oxy)-3-methoxybenzoic acid, while reduction of the benzylidene moiety can produce N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzyl)cyclohexanecarbohydrazide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds to highlight its uniqueness:

    4-((4-Chlorobenzyl)oxy)benzaldehyde: This compound shares the chlorobenzyl and benzaldehyde moieties but lacks the cyclohexanecarbohydrazide group.

    4-((4-Chlorobenzyl)oxy)-4’-cyanoazobenzene: This compound contains a cyanoazobenzene group instead of the methoxybenzylidene and cyclohexanecarbohydrazide groups.

    4-((4-Chlorobenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of the methoxybenzylidene and cyclohexanecarbohydrazide groups.

The presence of the cyclohexanecarbohydrazide moiety in N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)cyclohexanecarbohydrazide distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.

Properties

CAS No.

769149-34-0

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C22H25ClN2O3/c1-27-21-13-17(14-24-25-22(26)18-5-3-2-4-6-18)9-12-20(21)28-15-16-7-10-19(23)11-8-16/h7-14,18H,2-6,15H2,1H3,(H,25,26)/b24-14+

InChI Key

DQWDXZUIMNSNSL-ZVHZXABRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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